molecular formula C7H9BrN2 B1457235 6-Bromo-N1-methylbenzene-1,2-diamine CAS No. 1150102-47-8

6-Bromo-N1-methylbenzene-1,2-diamine

Cat. No. B1457235
M. Wt: 201.06 g/mol
InChI Key: BVQOQXXITQULGQ-UHFFFAOYSA-N
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Description

6-Bromo-N1-methylbenzene-1,2-diamine, also known as 6-Bromo-1,2-diaminobenzene, is an organic compound that belongs to the class of compounds known as amines. This compound is used as a reagent in organic synthesis and has many applications in the field of medicinal chemistry. 6-Bromo-N1-methylbenzene-1,2-diamine has been studied extensively for its biochemical and physiological effects, as well as its potential uses in laboratory experiments.

Scientific Research Applications

Sensor Development

6-Bromo-N1-methylbenzene-1,2-diamine derivatives have been explored in the development of sensitive and selective sensors. For instance, a diamine compound synthesized using this chemical showed promising results as a neutral ionophore in PVC membrane electrodes for potentiometric determination of beryllium ions. The electrode demonstrated a Nernstian response to Be2+ ions over a wide concentration range, showcasing its potential in environmental monitoring and industrial processes (Soleymanpour et al., 2006).

Computational Studies and Spectroscopy

Significant computational studies have been conducted on compounds structurally similar to 6-Bromo-N1-methylbenzene-1,2-diamine. Research on dibromobenzenes, including structural optimization, molecular orbital investigations, and UV-Vis spectral studies, provides a foundation for understanding the electronic and photophysical properties of brominated benzene derivatives. These studies are pivotal for designing materials with specific optical and electronic functions (Wang et al., 2013).

Coordination Chemistry and Material Synthesis

Compounds like 6-Bromo-N1-methylbenzene-1,2-diamine serve as critical building blocks in coordination chemistry. They are utilized to synthesize complex molecules with potential applications in catalysis, material science, and pharmaceuticals. An example includes the synthesis of Schiff base ligands and their metal complexes, which have been characterized and studied for their structural, electronic, and photophysical properties (Kargar et al., 2020).

Polymer Science

This chemical is also pertinent in the field of polymer science. The development of new polyimides with azomethine functionalities in the backbone highlights the role of such aromatic diamines in creating materials with desirable thermal and mechanical properties. These materials are crucial for high-performance engineering plastics and could lead to the development of novel polymers (Iqbal et al., 2015).

properties

IUPAC Name

3-bromo-2-N-methylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-10-7-5(8)3-2-4-6(7)9/h2-4,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVQOQXXITQULGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-N1-methylbenzene-1,2-diamine

Synthesis routes and methods

Procedure details

A mixture of (2-bromo-6-nitrophenyl)methylamine (4.16 g, 18 mmol), ammonium chloride (5.6 g, 108 mmol) and iron powder (4.09 g, 72 mmol) in H2O (32 mL) and MeOH (80 mL) was stirred vigorously for 5 h at 90° C. After cooling to RT, the reaction mixture was filtered through Celite®, washed with MeOH/DCM and the filtrate concentrated in vacuo. The resulting residue was taken up in EtOAc (75 mL) and washed with H2O (75 mL). The aqueous was further extracted with EtOAc (2×75 mL). The combined organic fractions were washed with brine (50 mL), dried (Na2SO4) and concentrated in vacuo. The resulting residue was purified by column chromatography (Si—PPC, gradient 10-75% EtOAc/cyclohexane) to afford the title compound as a red oil (1.46 g, 40%). LCMS (Method C): RT 1.79 min [M+H]+ 211 (for 79Br). 1H NMR (CDCl3, 400 MHz): δ 6.92 (1H, dd, J=8.0, 1.5 Hz), 6.75 (1H, dd, 8.0, 8.0 Hz), 6.64 (1H, dd, J=8.0, 1.5 Hz), 4.02 (2H, bs), 3.25 (1H, bs), 2.68 (3H, s).
Quantity
4.16 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
32 mL
Type
solvent
Reaction Step One
Name
Quantity
4.09 g
Type
catalyst
Reaction Step One
Yield
40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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